molecular formula C14H19ClN2S B12739465 1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride CAS No. 131028-61-0

1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride

Cat. No.: B12739465
CAS No.: 131028-61-0
M. Wt: 282.8 g/mol
InChI Key: NKRCWRHADQWVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methyl-5-(((3-phenylpropyl)thio)methyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-: The base compound without the hydrochloride group.

    1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, sulfate: A similar compound with a sulfate group instead of hydrochloride.

    1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, nitrate: A similar compound with a nitrate group instead of hydrochloride.

Uniqueness

1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride group can influence its solubility, stability, and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

131028-61-0

Molecular Formula

C14H19ClN2S

Molecular Weight

282.8 g/mol

IUPAC Name

5-methyl-4-(3-phenylpropylsulfanylmethyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H18N2S.ClH/c1-12-14(16-11-15-12)10-17-9-5-8-13-6-3-2-4-7-13;/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16);1H

InChI Key

NKRCWRHADQWVMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.